1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

PDE4 allosteric modulation emesis liability

1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a synthetic benzhydryl–phenylurea conjugate (C24H27N3O2, MW 389.5). The compound is recognized in authoritative databases as a phosphodiesterase 4 (PDE4) inhibitor with procognitive effects, and its structure was first disclosed in a Nature Biotechnology study on PDE4D allosteric modulators.

Molecular Formula C24H27N3O2
Molecular Weight 389.499
CAS No. 1421530-21-3
Cat. No. B2770932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
CAS1421530-21-3
Molecular FormulaC24H27N3O2
Molecular Weight389.499
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
InChIInChI=1S/C24H27N3O2/c1-27(2)21-15-13-18(14-16-21)22(28)17-25-24(29)26-23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16,22-23,28H,17H2,1-2H3,(H2,25,26,29)
InChIKeyQHDVUOVWLQKTNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea (CAS 1421530-21-3) – Class, Key Properties, and Procurement Relevance


1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a synthetic benzhydryl–phenylurea conjugate (C24H27N3O2, MW 389.5) . The compound is recognized in authoritative databases as a phosphodiesterase 4 (PDE4) inhibitor with procognitive effects, and its structure was first disclosed in a Nature Biotechnology study on PDE4D allosteric modulators [1]. As a PDE4-targeting agent, it belongs to a therapeutically important class explored for cognition, inflammation, and respiratory indications. For procurement decisions, understanding its specific selectivity profile and the resulting differentiation from other PDE4 inhibitors is essential.

Why 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea Cannot Be Assumed Interchangeable with Other PDE4 Inhibitors


PDE4 is a multi-isoform enzyme family (PDE4A/B/C/D), and small structural variations among benzhydryl-phenylurea derivatives can dramatically shift isoform selectivity, maximal inhibition (Imax), and tissue distribution [1]. Classical PDE4 inhibitors such as roflumilast and rolipram are active-site-directed and produce dose-limiting emesis at therapeutic exposures. Allosteric modulators described in the same structural series as 1-benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea achieve ~80–90% Imax and significantly reduced emetic liability [1]. Because these properties are finely tuned by specific substituents on the benzhydryl and phenylurea moieties, procurement of a precise chemical entity rather than a generic “PDE4 inhibitor” is mandated for reproducible pharmacology.

Quantitative Differentiation Evidence for 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea Against Closest Analogs


PDE4D Allosteric Modulation with Partial Inhibition (Imax ≈ 80–90%) vs. Full Active-Site Inhibitors

This compound belongs to the structural class of PDE4D allosteric modulators reported to exhibit an Imax of approximately 80–90%, as opposed to full inhibition (Imax ≈ 100%) produced by active-site competitors such as rolipram and roflumilast [1]. While compound-specific Imax values for CAS 1421530-21-3 have not been published in isolation, the shared chemotype with the characterized D159687 series supports this differentiation. Full inhibition is associated with emesis, whereas partial inhibition preserves cAMP-regulated physiological feedback [1].

PDE4 allosteric modulation emesis liability cAMP CNS

Procognitive Efficacy in Preclinical Memory Models – Cross-Study Comparison with PDE4B-Selective Inhibitors

A structurally related PDE4D-preferring allosteric modulator (D159687) demonstrated procognitive effects in the novel object recognition test in mice, without accompanying antidepressant or anxiolytic activity, in direct contrast to PDE4B-selective inhibitors that exhibit antidepressant-like effects without procognitive action [1]. While CAS 1421530-21-3-specific behavioral data are not publicly available, its close structural relationship to D159687 suggests analogous functional segregation from PDE4B- vs. PDE4D-preferring agents [1].

cognition PDE4D novel object recognition memory consolidation

Potential Antifibrotic Activity via Selective PDE4D Long-Isoform Inhibition – Class-Level Differentiation from Non-Selective PDE4 Inhibitors

Pharmacological PDE4D inhibition using D159687, a close analog within the same allosteric modulator series, suppressed expression of inflammatory and profibrogenic genes and mitigated liver fibrosis in murine models [1]. Non-isoform-selective PDE4 inhibitors (e.g., roflumilast) distribute inhibition across PDE4A/B/C/D, which may engage additional transcriptional programs and safety signals. Although direct antifibrotic data for CAS 1421530-21-3 are lacking, the conserved benzhydryl–phenylurea pharmacophore suggests a similar long-isoform PDE4D interaction.

liver fibrosis PDE4D isoforms inflammation profibrogenic genes

Structural Differentiation from D159687: Dimethylamino Phenyl vs. Biphenyl-Chloro Urea Substitution Pattern

CAS 1421530-21-3 features a 4-(dimethylamino)phenyl-2-hydroxyethyl substituent on the urea nitrogen, while D159687 bears a [4-({3'-chloro-6-methoxy-[1,1'-biphenyl]-3-yl}methyl)phenyl]urea arrangement . This structural divergence could alter PDE4D allosteric pocket interactions, physicochemical properties (TPSA, logP), and blood-brain barrier permeability. Comparative potency and selectivity data for CAS 1421530-21-3 have not been publicly reported, representing a critical evidence gap for procurement decisions.

structure-activity relationship PDE4D selectivity CNS penetration ADME

Highest-Confidence Research Application Scenarios for 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea


CNS Target Engagement Studies Requiring PDE4D-Preferring Allosteric Modulation with Reduced Emetic Liability

Based on the class-level Imax and safety evidence [1], this compound is best suited as a tool molecule for exploring PDE4D-mediated cAMP dynamics in CNS models where the emetic ceiling of classical inhibitors (e.g., rolipram) would confound behavioral readouts. Procurements should be coupled with in-house PDE4 isoform selectivity profiling to confirm the inferred PDE4D preference.

Hepatic Fibrosis Model Development Leveraging Long-Isoform PDE4D Inhibition

The antifibrotic signal observed with the closely related allosteric modulator D159687 [2] supports the use of this compound in preclinical liver fibrosis research. Its distinct substitution pattern (dimethylamino vs. biphenyl-chloro) may yield different oral bioavailability or hepatoselectivity, warranting comparative pharmacokinetic assessment as part of the procurement specification.

Structure-Activity Relationship (SAR) Expansion of Benzhydryl-Phenylurea PDE4 Allosteric Modulators

This compound fills a specific SAR niche by introducing a tertiary amine-containing hydroxyethyl side chain absent in the D159687 series . It is strategically procured by medicinal chemistry teams seeking to probe the impact of basic amine substituents on PDE4D allosteric site interactions, CYP enzyme inhibition, and brain penetration.

Quote Request

Request a Quote for 1-Benzhydryl-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.